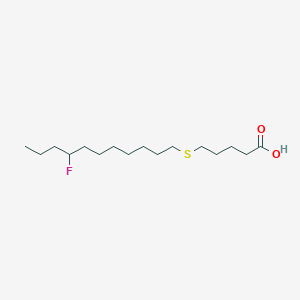

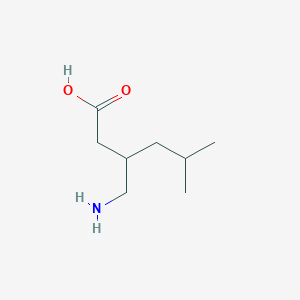

3-(Aminomethyl)-5-methylhexanoic acid

Overview

Description

3-(Aminomethyl)-5-methylhexanoic acid, also known as leucine, is an essential amino acid that plays a crucial role in protein synthesis and muscle growth. It is one of the three branched-chain amino acids (BCAAs) along with isoleucine and valine. Leucine is not synthesized by the body and must be obtained through diet or supplements. In recent years, leucine has gained attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Enantioselective Synthesis and Solubility

Enantioselective Synthesis of (S)-(+)-3-Aminomethyl-5-Methylhexanoic Acid Research has led to the development of concise and enantioselective synthesis methods for (S)-(+)-3-aminomethyl-5-methylhexanoic acid, a compound known as Pregabalin. The key steps involve asymmetric hydrogenation using rhodium Me-DuPHOS catalysts and subsequent hydrogenation of nitriles with heterogeneous nickel catalysts to achieve high purity and overall yield (Burk et al., 2003).

Solubility in Pure and Binary Solvent Mixtures The solubility of (S)-3-(aminomethyl)-5-methylhexanoic acid has been examined in various solvent mixtures across a range of temperatures. The study provides a detailed understanding of how temperature and solvent composition influence solubility, with empirical equations used to correlate the experimental data. This research is pivotal for optimizing conditions in synthetic processes involving this compound (Cogoni et al., 2016).

Synthesis Optimization and Environmental Considerations

Development of New Synthesis Approaches There is ongoing research aimed at optimizing the synthesis stages of (S)-3-(aminomethyl)-5-methylhexanoic acid. Innovations include using environmentally friendly reagents and solvents, enhancing product yield, and implementing recyclable reagents. This not only reduces the environmental footprint but also improves the economic viability of the synthesis process (Mansoori et al., 2019).

Chemoenzymatic Manufacturing Process Development The manufacturing process for (S)-3-(aminomethyl)-5-methylhexanoic acid has been refined to dramatically improve efficiency. The process involves the use of commercial lipases and reduces the usage of organic solvents, resulting in a predominantly aqueous process. This advancement not only yields higher product quantities but also significantly reduces waste, contributing to sustainable manufacturing practices (Martínez et al., 2008).

Alternative Applications and Synthesis Methods

Natural Role as a Plant Elicitor Remarkably, 2-Amino-3-methylhexanoic acid, a related compound, has been identified as a natural plant elicitor. This compound induces resistance against temperature stress and pathogen attacks in plants, showcasing a potential role in agricultural sciences and pest management. Its discovery as a naturally occurring amino acid in fungal species opens up avenues for its application in enhancing plant resistance to biotic and abiotic stresses (Wang et al., 2022).

properties

IUPAC Name |

3-(aminomethyl)-5-methylhexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-6(2)3-7(5-9)4-8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXYPKUFHZROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20861392 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Aminomethyl)-5-methylhexanoic acid | |

CAS RN |

128013-69-4 | |

| Record name | 3-(Aminomethyl)-5-methylhexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20861392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

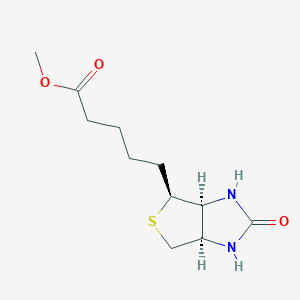

![benzyl 5-[(3aS,4S,6aR)-1,3-dibenzyl-2-oxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-4-yl]pentanoate](/img/structure/B144713.png)